molecular formula C23H24N2O5S B11409592 N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409592
M. Wt: 440.5 g/mol
InChI Key: ZLOJTRDCWDNKCT-UHFFFAOYSA-N
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Description

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring and a chromene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene ring and the chromene moiety. Common synthetic routes may involve:

    Formation of Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Formation of Chromene Moiety: This step may involve the use of chromene precursors and appropriate catalysts to facilitate the cyclization process.

    Coupling Reactions: The final step involves coupling the benzothiophene and chromene moieties using reagents such as carbamoyl chlorides and methoxyethylamines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and methoxyethyl groups, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with similar compounds such as:

    [(2-methoxyethyl)carbamoyl]formic acid: Shares the methoxyethyl carbamoyl group but differs in the core structure.

    3-(N-(2-methoxyethyl)carbamoyl)pyridine-2-carboxylic acid: Contains a pyridine ring instead of the benzothiophene and chromene moieties.

    (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid: Features a boronic acid group, which is not present in the target compound.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-13-7-8-17-15(11-13)16(26)12-18(30-17)21(27)25-23-20(22(28)24-9-10-29-2)14-5-3-4-6-19(14)31-23/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

ZLOJTRDCWDNKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC

Origin of Product

United States

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